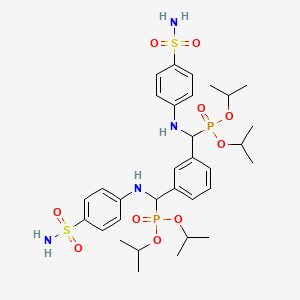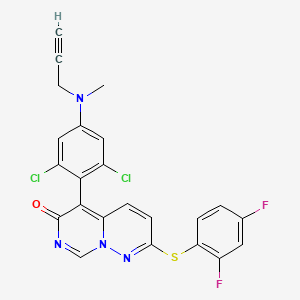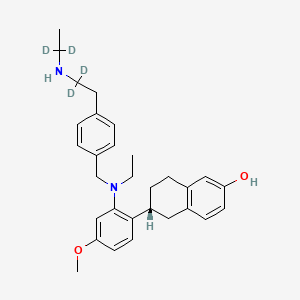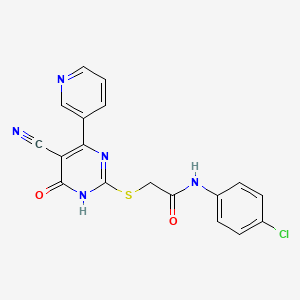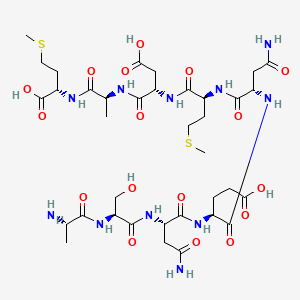
Influenza A NP (366-374)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza A NP (366-374) is a peptide derived from the nucleoprotein of the Influenza A virus, specifically from the strain A/PR/8/34. This peptide is recognized by the immune system, particularly by CD8+ T cells, and plays a crucial role in the immune response against the Influenza A virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Influenza A NP (366-374) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: The industrial production of Influenza A NP (366-374) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: Influenza A NP (366-374) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of Influenza A NP (366-374) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed is the peptide itself, Influenza A NP (366-374), with a molecular weight of approximately 1026.2 Da .
Scientific Research Applications
Chemistry: In chemistry, Influenza A NP (366-374) is used as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biology, this peptide is used to study the immune response to Influenza A virus. It serves as a target for CD8+ T cells, helping researchers understand how the immune system recognizes and combats viral infections .
Medicine: In medicine, Influenza A NP (366-374) is used in vaccine development and immunotherapy research. It helps in designing vaccines that can elicit a strong immune response against the Influenza A virus .
Industry: In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and therapeutic agents for Influenza A virus infections .
Mechanism of Action
Influenza A NP (366-374) exerts its effects by being presented on the surface of infected cells in the context of major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, which then initiate an immune response to eliminate the infected cells . The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, leading to the activation and proliferation of these cells .
Comparison with Similar Compounds
Similar Compounds:
- Influenza A NP (147-155)
- Influenza A PA (224-233)
- Ovalbumin epitope (257-264)
Uniqueness: Influenza A NP (366-374) is unique in its high affinity for H2-Db, making it a potent target for CD8+ T cell responses. This specificity and its role in immune recognition make it a valuable tool in immunological research .
Properties
Molecular Formula |
C36H59N11O17S2 |
|---|---|
Molecular Weight |
982.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




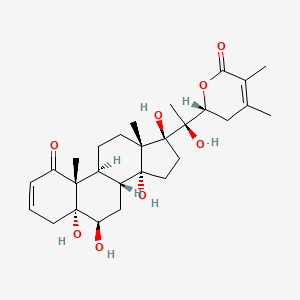
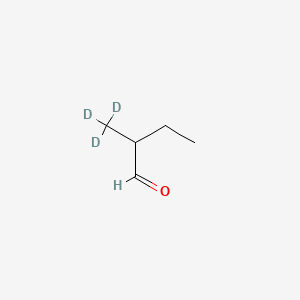


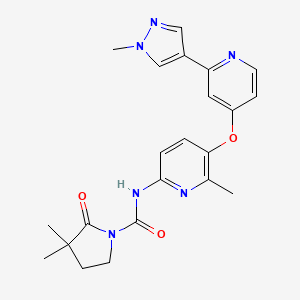
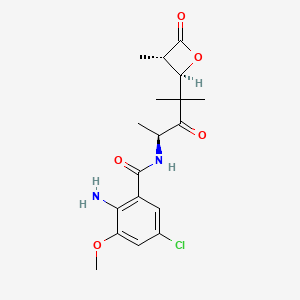
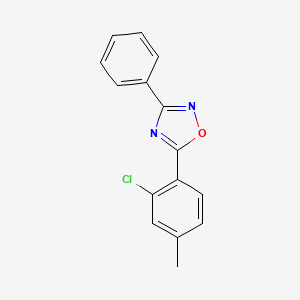
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
